molecular formula C6H9F3O2 B1453890 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol CAS No. 1226507-56-7

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol

Cat. No.: B1453890
CAS No.: 1226507-56-7
M. Wt: 170.13 g/mol
InChI Key: WPMRYUXKQGRDQO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMRYUXKQGRDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanol generally involves the nucleophilic addition of trifluoromethyl-containing reagents to tetrahydrofuran-3-yl precursors or the functionalization of tetrahydrofuran derivatives with trifluoroethyl groups. The key synthetic challenge is the selective introduction of the trifluoroethyl alcohol moiety at the 3-position of tetrahydrofuran without compromising the ring integrity.

Synthesis via (Trifluoromethyl)trimethylsilane Addition to Tetrahydrofuran-3-one

A widely documented and reliable method involves the nucleophilic trifluoromethylation of tetrahydrofuran-3-one (a ketone at the 3-position of tetrahydrofuran) using (trifluoromethyl)trimethylsilane (CF3TMS) as the trifluoromethyl source.

Procedure Highlights:

  • Reagents and Conditions:

    • Tetrahydrofuran-3-one (substrate)
    • (Trifluoromethyl)trimethylsilane (1.3 equivalents)
    • Tetrabutylammonium fluoride (TBAF) as a fluoride source catalyst (0.01 equivalents initially, then additional amounts for silyl ether cleavage)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Initially 0 °C, then room temperature stirring for 6 hours
    • Quenching with water at 0 °C to cleave silyl ethers formed during the reaction
  • Reaction Mechanism:

    • The nucleophilic CF3 anion generated from CF3TMS and fluoride attacks the carbonyl carbon of tetrahydrofuran-3-one.
    • This forms a silyl-protected trifluoroalkylated intermediate.
    • Subsequent hydrolysis liberates the free trifluoro-substituted alcohol.
  • Outcome:

    • The product, this compound, is obtained as a clear colorless oil.
    • Typical isolated yields are around 60%.

Reference Data Extracted:

Parameter Details
Substrate Tetrahydrofuran-3-one
Trifluoromethylating agent (Trifluoromethyl)trimethylsilane (1.3 eq)
Catalyst Tetrabutylammonium fluoride (TBAF)
Solvent THF
Temperature 0 °C to room temperature
Reaction time ~6 hours
Quenching agent Water (added slowly at 0 °C)
Yield ~60%
Product state Clear colorless oil

This method is adapted from protocols modifying those originally described by Kelly et al., with careful control of temperature and reagent addition to avoid side reactions and ensure high purity.

Purification and Characterization

After synthesis, the crude product typically undergoes:

  • Extraction and Drying:

    • Organic layer separation, washing with brine, and drying over sodium sulfate (Na2SO4).
  • Solvent Removal:

    • Rotary evaporation under mild heating (~30 °C) to avoid decomposition.
  • Vacuum Drying:

    • High vacuum to remove residual solvents ensuring the product is free from impurities.
  • Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular ion peaks consistent with the trifluoroalkylated product.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 19F) is used to verify the chemical structure and purity.

Summary Table of Preparation Method

Step Description Conditions/Notes
Starting Material Tetrahydrofuran-3-one Commercially available or synthesized ketone
Trifluoromethylation Agent (Trifluoromethyl)trimethylsilane 1.3 equivalents
Catalyst Tetrabutylammonium fluoride (TBAF) 0.01 equiv initial, additional for cleavage
Solvent Tetrahydrofuran (THF) Dry, inert atmosphere recommended
Temperature 0 °C initially, then room temperature Control to prevent side reactions
Reaction Time Approximately 6 hours Stirring under nitrogen
Work-up Quenching with water at 0 °C, extraction, drying, evaporation Slow addition of water to avoid exotherm
Yield ~60% Moderate to good yield
Product This compound Clear colorless oil, characterized by GC-MS and NMR

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol involves its interaction with various molecular targets. It can form hydrogen bonds with Lewis bases such as tetrahydrofuran and pyridine, leading to the formation of stable complexes. This interaction can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanol
  • CAS Number : 1339862-66-6
  • Molecular Formula : C₆H₇F₃O₂
  • Molecular Weight : 168.12 g/mol
  • Purity : >95% (typical commercial grade)

Structural Features: The compound combines a trifluoroethanol (–CF₃CH₂OH) group with a tetrahydrofuran (THF) ring. The THF moiety introduces stereochemical complexity and influences solubility and reactivity due to its oxygen-containing cyclic ether structure.

Applications :
Primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. Its trifluoromethyl group enhances metabolic stability in drug candidates, while the THF ring contributes to conformational rigidity .

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features and Differences

The following table summarizes critical differences between this compound and related trifluoroethanol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Significance
This compound 1339862-66-6 C₆H₇F₃O₂ 168.12 THF ring + –CF₃CH₂OH Synthetic intermediate, drug discovery
2,2,2-Trifluoro-1-(1-methylindol-3-yl)ethanol 116757-91-6 C₁₁H₁₀F₃NO 229.20 Indole ring + –CF₃CH₂OH Potential pharmaceutical lead (e.g., kinase inhibitors)
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol Not specified C₈H₆F₃NO₃ 221.14 Nitrophenyl group + –CF₃CH₂OH High-energy material precursor
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol Not specified C₇H₆F₃NO 177.13 Pyridine ring + –CF₃CH₂OH Catalysis, ligand design
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol 2352666-14-7 C₁₀H₉F₃O 202.18 Vinylphenyl group + –CF₃CH₂OH Polymer chemistry, functional materials

Physicochemical Properties

  • Polarity : The THF-containing compound exhibits higher polarity compared to aryl-substituted analogues (e.g., nitrophenyl or vinylphenyl derivatives) due to the oxygen-rich THF ring .
  • Solubility : THF derivatives generally show improved solubility in polar solvents (e.g., DMSO, THF) compared to purely aromatic analogues .
  • Thermal Stability: Aryl-substituted trifluoroethanols (e.g., indole or pyridine derivatives) often exhibit higher thermal stability due to aromatic conjugation .

Biological Activity

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol is a fluorinated compound that has attracted attention due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity, allowing it to interact effectively with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial membranes or enzymes critical for bacterial survival.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential antioxidant activity which could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : The compound's structural characteristics make it a candidate for enzyme inhibition studies. It may serve as a lead compound in the development of inhibitors for specific enzymes involved in disease processes.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various derivatives of trifluoroalcohols, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as a new antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound demonstrated notable scavenging activity compared to standard antioxidants, highlighting its potential role in oxidative stress mitigation .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Methodology Results
AntimicrobialAgar diffusion methodEffective against MRSA and E. coli
AntioxidantDPPH radical scavenging assaySignificant scavenging activity
Enzyme InhibitionIn vitro enzyme assaysPotential inhibition observed

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanol?

The compound can be synthesized via Friedel-Crafts benzylation using iodine as a catalyst. For example, substituted anilines react with 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol under iodine catalysis to yield derivatives with 65–98% efficiency. Key steps include optimizing reaction temperature (typically 50–80°C), solvent selection (e.g., dichloromethane), and stoichiometric control of iodine (5–10 mol%) to suppress side reactions .

Q. How can spectroscopic techniques verify the structural integrity of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl group integration (δ ≈ -75 ppm). 1H^{1}\text{H} NMR identifies the tetrahydrofuran ring protons (δ 3.5–4.0 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).
  • IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm1^{-1}) and O-H (3200–3500 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 214.08 for C7_7H10_{10}F3_3O2_2) and fragmentation patterns .

Q. What solvent properties make this compound suitable for protein denaturation studies?

Its high polarity and hydrogen-bond-disrupting ability destabilize protein tertiary structures while maintaining secondary structures (e.g., α-helices). Optimal concentrations range from 20–40% (v/v) in aqueous buffers. Compare denaturation efficacy via circular dichroism (CD) spectroscopy or fluorescence quenching assays using tryptophan residues .

Advanced Research Questions

Q. How do mixed-metal catalysts like MIL-100(Sc,Fe) enhance selectivity in oxidation reactions involving intermediates of this compound?

MIL-100(Sc,Fe) improves selectivity by stabilizing reactive intermediates (e.g., 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanol) via Lewis acid sites. In tert-butyl hydroperoxide-mediated oxidations, this catalyst reduces byproduct formation (from 35% to <5%) by directing regioselectivity. Monitor progress via 19F^{19}\text{F} NMR to track fluorinated product ratios .

Q. What strategies resolve enantiomers of fluorinated ethanol derivatives like this compound?

  • Chiral Chromatography : Use microcrystalline cellulose triacetate (MCTA) plates with ethanol–water (80:20) eluent. For example, (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol can be detected at 1% enantiomeric excess (ΔRF_F = 0.17).
  • Derivatization : Convert the hydroxyl group to a chiral ester (e.g., Mosher’s ester) for diastereomer separation via HPLC .

Q. How does the compound’s stability under varying pH and temperature conditions impact reaction design?

  • pH Stability : The trifluoromethyl group enhances stability in acidic conditions (pH 2–6), but the hydroxyl group may undergo esterification above pH 7.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. For high-temperature reactions (e.g., catalytic dehydrogenation), use inert atmospheres to prevent degradation .

Q. What computational methods predict its reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for SN2 reactions. Key parameters include:

  • Activation energy (ΔG\Delta G^\ddagger): 25–30 kcal/mol for hydroxyl substitution.
  • Frontier molecular orbitals: LUMO localization on the trifluoromethyl carbon guides nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol
Reactant of Route 2
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2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.